An In-depth Technical Guide to 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol: Molecular Structure, Properties, and Analysis
An In-depth Technical Guide to 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol: Molecular Structure, Properties, and Analysis
Introduction
1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a substituted aromatic ring. Its structure is of interest to researchers in medicinal chemistry and drug development due to the presence of a halogenated toluene moiety, a common feature in pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a putative synthetic route, and detailed analytical protocols for its characterization. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating for researchers in the field.
Molecular Structure and Properties
The molecular structure of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol dictates its chemical behavior and potential applications. A detailed breakdown of its key features is presented below.
Chemical Structure
The IUPAC name "1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol" defines its structure unambiguously. The molecule consists of a propan-2-ol backbone. The carbon at position 2 is tertiary, bonded to a hydroxyl group and two methyl groups. The carbon at position 1 is attached to a 3-chloro-4-methylphenyl group.
Caption: Molecular structure of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.
Physicochemical Properties
The molecular formula of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is C11H15ClO. Based on this, the following properties can be calculated:
| Property | Value |
| Molecular Weight | 214.70 g/mol |
| Monoisotopic Mass | 214.08114 g/mol |
| CAS Number | 1314965-00-8[1] |
Proposed Synthesis: A Grignard Approach
A robust and widely applicable method for the synthesis of tertiary alcohols is the Grignard reaction.[2] This approach involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, the logical precursors would be a Grignard reagent derived from 3-chloro-4-methylbenzyl chloride and acetone.
Caption: Proposed synthetic workflow for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol via a Grignard reaction.
Experimental Protocol
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a small crystal of iodine to initiate the reaction.
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Prepare a solution of 3-chloro-4-methylbenzyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, gentle heating may be required.
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Once the reaction has initiated (as evidenced by the disappearance of the iodine color and the formation of a cloudy solution), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Acetone:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Prepare a solution of acetone in anhydrous diethyl ether and add it to the dropping funnel.
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Add the acetone solution dropwise to the stirred Grignard reagent. A white precipitate of the magnesium alkoxide will form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Workup and Purification:
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Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with two portions of diethyl ether.
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Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the two equivalent methyl groups, and the hydroxyl proton. The aromatic region will likely show complex splitting patterns due to the substitution on the phenyl ring. The hydroxyl proton will appear as a singlet, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group will appear in the range of 65-75 ppm, while the aromatic carbons will be found between 110-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is expected to exhibit the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3600-3200 (broad) | Characteristic of the hydroxyl group |
| C-H Stretch (sp³) | 3000-2850 | Aliphatic C-H bonds |
| C-H Stretch (sp²) | 3100-3000 | Aromatic C-H bonds |
| C=C Stretch | 1600-1450 | Aromatic ring |
| C-O Stretch | 1260-1000 | Alcohol C-O bond |
| C-Cl Stretch | 800-600 | Carbon-chlorine bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, the mass spectrum should show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. The proposed synthetic route via a Grignard reaction offers a reliable method for its preparation in a laboratory setting. The detailed analytical protocols will enable researchers to confirm the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
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FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Available at: [Link]
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SpectraBase. (rac)-1-[3,4-(Methylenedioxy)-phenyl]-propan-2-ol. Available at: [Link]
- Google Patents. US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
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